

Application Note: Quantification of Perfluoropropanesulfonic Acid (PFPrS) in Biological Tissues

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Compound of Interest

Compound Name: *Perfluoropropanesulfonic acid*

CAS No.: 423-41-6

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Introduction

Per- and polyfluoroalkyl substances (PFAS) are a large group of synthetic chemicals that are persistent in the environment and bioaccumulate in living organisms.[1][2]

Perfluoropropanesulfonic acid (PFPrS), a short-chain PFAS, has been detected in various environmental and biological samples.[3] Due to their potential for adverse health effects, including impacts on liver function, immune response, and development, robust and sensitive analytical methods are crucial for quantifying PFAS like PFPrS in biological tissues.[4][5][6]

This application note provides a detailed protocol for the extraction and quantification of PFPrS in biological tissues using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a widely adopted and effective analytical technique for PFAS analysis.[7] The methodologies described are intended to provide a framework for researchers to accurately determine the concentration of PFPrS in various tissue matrices, aiding in toxicological assessments and understanding its bioaccumulation potential.

Data Presentation

The following table summarizes quantitative data for PFPrS and other selected PFAS in various biological tissues from published studies. This data provides context for expected concentration ranges and highlights the variability of PFAS accumulation across different species and tissue types.

PFAS Analyte	Tissue Type	Species	Concentration (ng/g wet weight)	Detection Frequency (%)	Reference
PFPrS (C3)	Brain	Marine Mammals	Geometric Mean: <0.02	2.5	[3]
PFOS (C8)	Brain	Marine Mammals	Geometric Mean: 41.3	97.5	[3]
PFOS (C8)	Liver	Harbor Porpoise	Median: 60.1	100	
PFOA (C8)	Liver	Human	Mean: 1 - 47	Not Reported	[8]
PFHxS (C6)	Liver	Human	Not Reported	Not Reported	[9]
PFNA (C9)	Liver	Human	Not Reported	Not Reported	[9]
PFDA (C10)	Liver	Human	Not Reported	Not Reported	[9]
PFUnA (C11)	Liver	Human	Not Reported	Not Reported	[9]
PFOS (C8)	Kidney	Human	Not Reported	Not Reported	[8]
PFOA (C8)	Kidney	Human	Not Reported	Not Reported	[8]
PFHxA (C6)	Lung	Human	Median: Not Reported	Not Reported	[10]
PFBA (C4)	Lung	Human	Median: 807	Not Reported	[10]
PFOS (C8)	Muscle	Dusky Flathead	Variable	Not Reported	[11]
PFOA (C8)	Muscle	Giant Mud Crab	Variable	Not Reported	[11]

Experimental Protocols

The following protocol outlines a general procedure for the extraction and analysis of PFPrS in biological tissues. This method is based on common practices for PFAS analysis and can be adapted for different tissue types.

Materials and Reagents

- Solvents (LC-MS grade or equivalent): Methanol, Acetonitrile, Water, Isopropanol
- Reagents: Ammonium hydroxide, Formic acid, Acetic acid
- Standards: Native PFPrS analytical standard, Mass-labeled PFPrS internal standard (e.g., $^{13}\text{C}_3$ -PFPrS)
- Solid Phase Extraction (SPE) Cartridges: Weak anion exchange (WAX) cartridges (e.g., Oasis WAX)
- Equipment:
 - Homogenizer
 - Centrifuge
 - SPE manifold
 - Nitrogen evaporator
 - LC-MS/MS system with an electrospray ionization (ESI) source
- Consumables: Polypropylene centrifuge tubes (50 mL and 15 mL), Polypropylene vials

Note: It is critical to avoid any materials containing fluoropolymers (e.g., PTFE) throughout the sample collection, preparation, and analysis process to prevent contamination.

Sample Preparation and Extraction

- Tissue Homogenization:
 - Accurately weigh approximately 0.5 g of frozen tissue into a 50 mL polypropylene centrifuge tube.
 - Add 5 mL of methanol and the mass-labeled internal standard.
 - Homogenize the tissue until a uniform consistency is achieved.

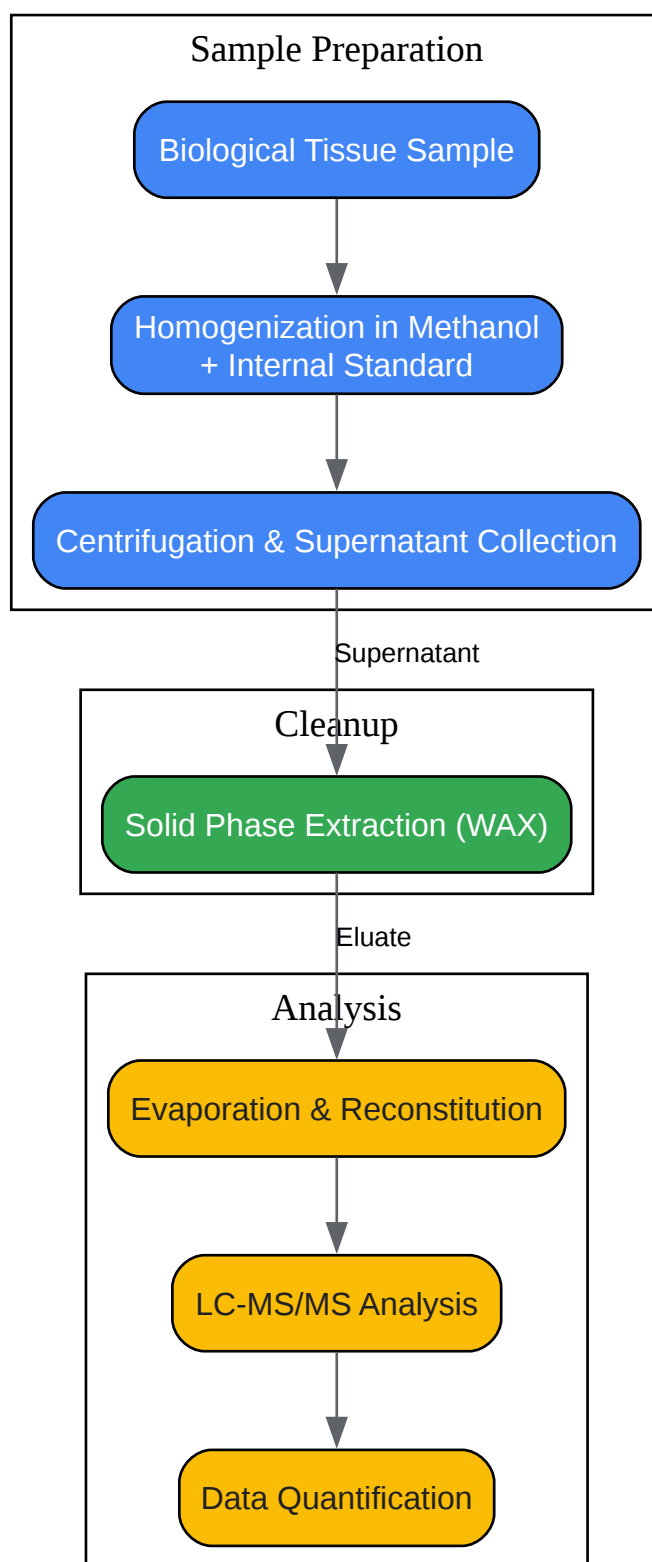
- Protein Precipitation and Extraction:
 - Vortex the homogenate for 1 minute.
 - Centrifuge at 4000 rpm for 10 minutes.
 - Carefully transfer the supernatant to a clean 15 mL polypropylene tube.
 - Repeat the extraction process on the remaining tissue pellet with another 5 mL of methanol, vortex, and centrifuge.
 - Combine the supernatants.
- Solid Phase Extraction (SPE) Cleanup:
 - Condition a WAX SPE cartridge with 4 mL of methanol followed by 4 mL of water.
 - Load the combined supernatant onto the SPE cartridge.
 - Wash the cartridge with 4 mL of a solution of 25 mM acetate buffer in water to remove interferences.
 - Dry the cartridge under vacuum or with nitrogen for 10 minutes.
 - Elute the analytes with 4 mL of 5% ammonium hydroxide in methanol.
- Concentration:
 - Evaporate the eluate to a final volume of approximately 0.5 mL under a gentle stream of nitrogen at 40°C.
 - Add 0.5 mL of methanol to the concentrated extract and transfer to a polypropylene autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

- Liquid Chromatography (LC):
 - Column: A C18 analytical column suitable for PFAS analysis.

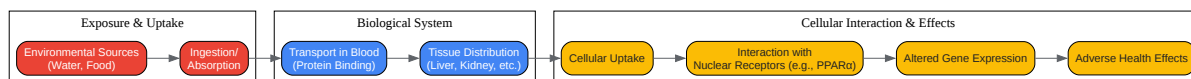
- Mobile Phase A: Water with 2 mM ammonium acetate.
- Mobile Phase B: Methanol.
- Gradient: A suitable gradient to separate PFPrS from other PFAS and matrix components.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 10 μ L.
- Tandem Mass Spectrometry (MS/MS):
 - Ionization Mode: Negative Electrospray Ionization (ESI-).
 - Analysis Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions: Monitor at least two transitions for PFPrS and its labeled internal standard for confirmation and quantification. The specific precursor and product ions should be optimized for the instrument being used.

Mandatory Visualizations



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Caption: Experimental workflow for PFPs quantification.



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Caption: Generalized PFAS bioaccumulation and toxicity pathway.

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